N-(4-methoxybenzyl)-N-methyl-N'-phenylurea
Description
The exact mass of the compound this compound is 270.136827821 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1-methyl-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-13-8-10-15(20-2)11-9-13)16(19)17-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWZYVOTWPQQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-methoxybenzyl)-N-methyl-N’-phenylurea are β-secretase (BACE) , Glycogen Synthase Kinase 3β (GSK3β) , and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD).
Mode of Action
N-(4-methoxybenzyl)-N-methyl-N’-phenylurea interacts with its targets, leading to significant changes in their activity. It prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells. Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway.
Biochemical Pathways
The compound affects the biochemical pathways related to the pathophysiology of Alzheimer’s Disease. It influences the pathway of amyloid beta (Aβ) formation and tau phosphorylation. The downregulation of APP and BACE levels leads to a decrease in Aβ formation. The modulation of the GSK3β pathway results in reduced levels of phosphorylated tau.
Result of Action
The molecular and cellular effects of N-(4-methoxybenzyl)-N-methyl-N’-phenylurea’s action are significant. It prevents Aβ formation and reduces tau phosphorylation, which are the two main features of Alzheimer’s Disease pathophysiology. These effects support its potential as a therapeutic strategy against AD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
